molecular formula C11H14N2O4S B2584546 2-[Methyl(prop-2-en-1-yl)amino]-5-sulfamoylbenzoic acid CAS No. 1553629-71-2

2-[Methyl(prop-2-en-1-yl)amino]-5-sulfamoylbenzoic acid

Cat. No.: B2584546
CAS No.: 1553629-71-2
M. Wt: 270.3
InChI Key: WPZBEHVDBWLTFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Methyl(prop-2-en-1-yl)amino]-5-sulfamoylbenzoic acid is an organic compound with the molecular formula C11H14N2O4S. This compound is known for its unique structure, which includes a sulfamoyl group attached to a benzoic acid core, along with a methyl(prop-2-en-1-yl)amino substituent. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl(prop-2-en-1-yl)amino]-5-sulfamoylbenzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-[Methyl(prop-2-en-1-yl)amino]-5-sulfamoylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[Methyl(prop-2-en-1-yl)amino]-5-sulfamoylbenzoic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[Methyl(prop-2-en-1-yl)amino]-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfamoyl group is known to interact with active sites of enzymes, potentially inhibiting their function. Additionally, the benzoic acid core can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-[Methyl(prop-2-en-1-yl)amino]-5-sulfamoylbenzoic acid: Unique due to its specific substituents and potential biological activities.

    2-[Methyl(prop-2-en-1-yl)amino]-4-sulfamoylbenzoic acid: Similar structure but different position of the sulfamoyl group.

    2-[Methyl(prop-2-en-1-yl)amino]-5-sulfamoylbenzamide: Similar structure but with an amide group instead of a carboxylic acid.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[methyl(prop-2-enyl)amino]-5-sulfamoylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4S/c1-3-6-13(2)10-5-4-8(18(12,16)17)7-9(10)11(14)15/h3-5,7H,1,6H2,2H3,(H,14,15)(H2,12,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZBEHVDBWLTFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC=C)C1=C(C=C(C=C1)S(=O)(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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